2-(4-Chloro-1H-pyrazol-3-yl)acetonitrile

Description

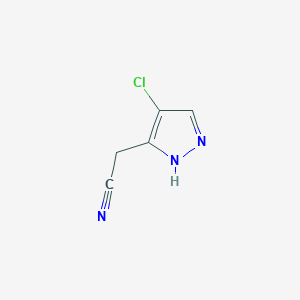

2-(4-Chloro-1H-pyrazol-3-yl)acetonitrile is a chemical compound that belongs to the pyrazole family. Pyrazoles are a class of heterocyclic compounds characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This particular compound features a chloro substituent at the 4-position and an acetonitrile group at the 3-position of the pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely used in various fields, including medicinal chemistry, agriculture, and materials science .

Properties

IUPAC Name |

2-(4-chloro-1H-pyrazol-5-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3/c6-4-3-8-9-5(4)1-2-7/h3H,1H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLJJODJFGZPGRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1Cl)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-1H-pyrazol-3-yl)acetonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a suitable nitrile compound. For instance, the reaction of 4-chlorophenylhydrazine with acetonitrile in the presence of a base can yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to accelerate the reaction. Safety measures are also crucial to handle the potentially hazardous reagents and intermediates involved in the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-1H-pyrazol-3-yl)acetonitrile can undergo various chemical reactions, including:

Substitution Reactions: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

2-(4-Chloro-1H-pyrazol-3-yl)acetonitrile has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anti-inflammatory and anticancer agents.

Agriculture: The compound can be used in the development of agrochemicals, including herbicides and fungicides.

Materials Science: It is employed in the synthesis of advanced materials with specific properties, such as conductivity and fluorescence

Mechanism of Action

The mechanism of action of 2-(4-Chloro-1H-pyrazol-3-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For instance, it can act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

- 2-(4-Chloro-1-methyl-1H-pyrazol-3-yl)acetonitrile

- 4-Chloro-2-(1H-pyrazol-3-yl)phenol

- 1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazole

Uniqueness

2-(4-Chloro-1H-pyrazol-3-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group and the acetonitrile moiety allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways. Its unique structure also contributes to its specific interactions with molecular targets, distinguishing it from other pyrazole derivatives .

Biological Activity

2-(4-Chloro-1H-pyrazol-3-yl)acetonitrile is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a chlorine atom and an acetonitrile group. The unique substitution pattern enhances its chemical reactivity and biological properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Research indicates that derivatives of pyrazole, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that related pyrazole derivatives demonstrate minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis .

- Anti-inflammatory Effects : The compound is also being explored for its anti-inflammatory properties. It serves as an intermediate in the synthesis of pharmaceutical agents targeting inflammatory pathways .

- Agricultural Applications : Beyond medicinal chemistry, this compound is utilized in developing agrochemicals, particularly herbicides and fungicides, highlighting its versatility .

The mechanism by which this compound exerts its effects varies depending on the specific biological target:

- Enzyme Inhibition : The compound may inhibit enzymes involved in disease pathways, thereby modulating biological responses. This inhibition can lead to reduced inflammation or microbial growth .

- Receptor Modulation : Some studies suggest that pyrazole derivatives can interact with steroid receptors, acting as selective androgen receptor modulators (SARMs), which could be beneficial in treating conditions like prostate cancer .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated that compounds with similar structures displayed potent activity against pathogenic bacteria, with a focus on their ability to inhibit biofilm formation—a critical factor in chronic infections .

Case Study: Anti-inflammatory Applications

In another study, the compound was synthesized as part of a series aimed at developing new anti-inflammatory agents. The results demonstrated significant inhibition of pro-inflammatory cytokines, suggesting its potential utility in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.